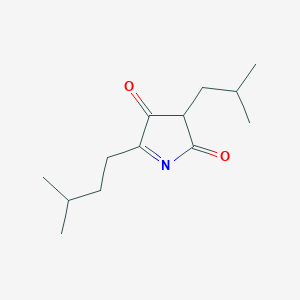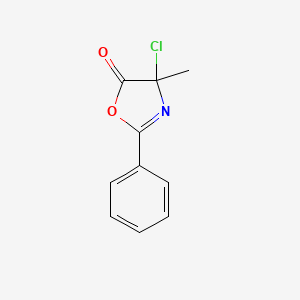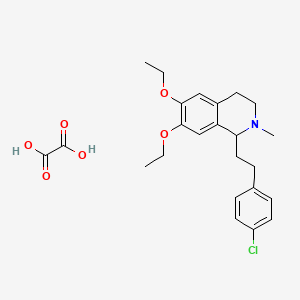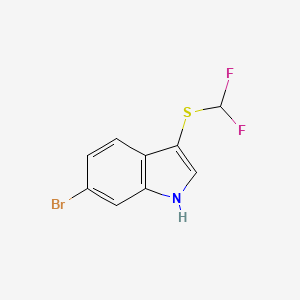![molecular formula C11H9NO6 B12873076 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the benzoxazole ring .
Another method involves the use of transition metal catalysts to facilitate the cyclization process. For example, palladium-catalyzed cyclization of 2-aminophenol with carboxylic acid derivatives has been reported to yield benzoxazole compounds with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoxazole derivatives.
科学研究应用
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its potential as an enzyme modulator may be attributed to its ability to bind to the active site of enzymes, thereby altering their activity. Additionally, its fluorescent properties can be exploited for imaging applications, where it interacts with cellular components to produce a detectable signal .
相似化合物的比较
Similar Compounds
2-Arylbenzo[d]oxazole: Shares the benzoxazole core structure but differs in the substituents attached to the aromatic ring.
2-Substituted Benzoxazoles: Vary in the nature of the substituents, which can influence their chemical reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is unique due to the presence of multiple functional groups that confer distinct chemical properties.
属性
分子式 |
C11H9NO6 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC 名称 |
2-hydroxy-2-(7-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-3-2-4-6-8(5)18-9(12-6)7(13)10(14)15/h2-4,7,13H,1H3,(H,14,15) |
InChI 键 |
LPWOBJDIHDQIDJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)
![2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)

![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)



